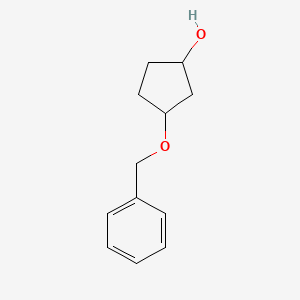

3-(Benzyloxy)cyclopentan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxycyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIICXXRMNDRQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905961-61-7 | |

| Record name | 3-(benzyloxy)cyclopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Benzyloxy)cyclopentan-1-ol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-(Benzyloxy)cyclopentan-1-ol, a versatile building block in organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. This document delves into the compound's chemical and physical properties, stereoselective synthesis, characteristic reactions, and its emerging role in the synthesis of complex bioactive molecules.

Introduction

This compound is a cyclopentane derivative featuring both a hydroxyl and a benzyloxy group. The presence of these two functional groups, along with the stereocenters on the cyclopentane ring, makes it a valuable chiral intermediate for the synthesis of a variety of complex organic molecules, including carbocyclic nucleoside analogues which have shown promise as antiviral and anticancer agents. The benzyl ether serves as a common protecting group for the hydroxyl function, which can be selectively removed under specific conditions, allowing for differential functionalization of the molecule. This guide will explore the properties and synthetic utility of both the cis and trans diastereomers of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, reaction setup, and purification. While experimental data is not extensively available in commercial catalogues, predicted values provide a useful starting point for laboratory work.

| Property | Value (Predicted) | Source |

| Molecular Formula | C₁₂H₁₆O₂ | [1] |

| Molecular Weight | 192.25 g/mol | [2] |

| Boiling Point | 304.4 ± 35.0 °C | [3] |

| Density | 1.09 ± 0.1 g/cm³ | [4] |

| pKa | 14.87 ± 0.40 | [5] |

| Appearance | Colorless to light yellow liquid | [6] |

Stereoisomers: this compound exists as cis and trans diastereomers, each of which is a racemic mixture of enantiomers.

-

cis-3-(Benzyloxy)cyclopentan-1-ol: CAS Number: 212270-85-4[2]

-

trans-3-(Benzyloxy)cyclopentan-1-ol: CAS Number: 1052100-73-8

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm.

-

Benzyl CH₂: A singlet or a pair of doublets (due to diastereotopicity) around δ 4.5 ppm.

-

CH-OH: A multiplet around δ 4.0-4.3 ppm. The chemical shift and multiplicity will differ between the cis and trans isomers.

-

CH-OBn: A multiplet around δ 3.8-4.1 ppm, with its chemical shift and coupling constants being stereoisomer-dependent.

-

Cyclopentane CH₂: A series of multiplets in the range of δ 1.5-2.2 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Signals in the range of δ 127-138 ppm.

-

Benzyl CH₂: A signal around δ 70-72 ppm.

-

CH-OH: A signal around δ 73-77 ppm.

-

CH-OBn: A signal around δ 80-84 ppm.

-

Cyclopentane CH₂: Signals in the range of δ 20-40 ppm.

IR (Infrared) Spectroscopy:

-

O-H Stretch: A broad band in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹.

-

C-O Stretch (Ether and Alcohol): Strong bands in the region of 1050-1150 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): Expected at m/z = 192.

-

Key Fragmentation Peaks: Loss of water (M-18), loss of the benzyl group (m/z = 91), and other fragments resulting from the cleavage of the cyclopentane ring.

Synthesis Methodologies

The stereoselective synthesis of cis- and trans-3-(benzyloxy)cyclopentan-1-ol is of significant interest. A common and effective strategy involves the diastereoselective reduction of the corresponding ketone, 3-(benzyloxy)cyclopentanone.

Figure 1: General strategy for the diastereoselective synthesis of this compound isomers.

Synthesis of cis-3-(Benzyloxy)cyclopentan-1-ol

The synthesis of the cis isomer is typically achieved through the stereoselective reduction of 3-(benzyloxy)cyclopentanone using a sterically hindered reducing agent. The bulky reagent preferentially attacks the carbonyl group from the less hindered face, opposite to the benzyloxy group, leading to the formation of the cis-diol derivative.

Experimental Protocol: Diastereoselective Reduction to cis-3-(Benzyloxy)cyclopentan-1-ol

-

Reaction Setup: To a solution of 3-(benzyloxy)cyclopentanone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, quench the reaction by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide.

-

Extraction: Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford cis-3-(benzyloxy)cyclopentan-1-ol.

Synthesis of trans-3-(Benzyloxy)cyclopentan-1-ol

The trans isomer can be synthesized by the reduction of 3-(benzyloxy)cyclopentanone with a less sterically demanding reducing agent, such as sodium borohydride. In this case, the hydride can attack from either face of the carbonyl, often leading to a mixture of diastereomers, with the trans product being a major component.

Experimental Protocol: Reduction to trans-3-(Benzyloxy)cyclopentan-1-ol

-

Reaction Setup: To a solution of 3-(benzyloxy)cyclopentanone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor by TLC.

-

Work-up: Upon completion, quench the reaction by the addition of acetone, followed by water.

-

Extraction: Extract the product with an organic solvent (e.g., dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to separate the trans isomer from any cis byproduct.

Chemical Reactivity and Synthetic Utility

The two functional groups of this compound, the alcohol and the benzyl ether, are key to its synthetic utility.

Oxidation of the Alcohol

The secondary alcohol can be oxidized to the corresponding ketone, 3-(benzyloxy)cyclopentanone, using a variety of oxidizing agents. This reaction is often a key step in multi-step syntheses.

Figure 2: Oxidation of this compound.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

-

Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane at room temperature, add Dess-Martin periodinane (1.5 eq).

-

Reaction Monitoring: Stir the reaction mixture and monitor by TLC. The reaction is typically complete within a few hours.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

Extraction: Extract the product with dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ketone can often be used without further purification or can be purified by column chromatography.

Deprotection of the Benzyl Ether

The benzyl ether can be cleaved to reveal the free hydroxyl group. This deprotection is a crucial step in many synthetic sequences, allowing for further functionalization.

Experimental Protocol: Hydrogenolytic Cleavage of the Benzyl Ether

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Reaction: Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Monitoring and Work-up: Monitor the reaction by TLC. Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected diol, cyclopentane-1,3-diol.

Applications in the Synthesis of Bioactive Molecules

This compound is a valuable precursor for the synthesis of carbocyclic nucleoside analogues. These compounds are structurally similar to natural nucleosides but contain a carbocyclic ring instead of a furanose sugar, which can impart greater metabolic stability and lead to potent antiviral and anticancer activities.

The stereochemically defined hydroxyl and protected hydroxyl groups on the cyclopentane ring of this compound allow for the controlled introduction of a nucleobase and further modifications to mimic the structure of natural nucleosides. For instance, the hydroxyl group can be converted into a leaving group to allow for the nucleophilic substitution by a purine or pyrimidine base, a key step in the synthesis of these analogues.

Figure 3: General synthetic scheme for the application of this compound in the synthesis of carbocyclic nucleoside analogues.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically versatile building block with significant potential in the field of medicinal chemistry. Its well-defined stereochemistry and the differential reactivity of its functional groups provide a powerful platform for the construction of complex and biologically active molecules, most notably carbocyclic nucleoside analogues. The synthetic protocols and property data presented in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

References

-

ChemBK. cis-3-(benzyloxy)cyclopentan-1-ol. [Link]

-

PubChem. rac-(1S,3R)-3-(benzyloxy)cyclopentan-1-ol. [Link]

Sources

- 1. This compound 97% | CAS: 905961-61-7 | AChemBlock [achemblock.com]

- 2. rac-(1S,3R)-3-(benzyloxy)cyclopentan-1-ol | C12H16O2 | CID 124512068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 905961-61-7 [amp.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Benzyloxycyclopentanol | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 3-(Benzyloxy)cyclopentan-1-ol: A Versatile Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-(Benzyloxy)cyclopentan-1-ol, a key synthetic intermediate gaining prominence in medicinal chemistry. We will delve into its structural and stereochemical properties, explore logical and efficient synthetic pathways, detail its characterization, and discuss its emerging applications, particularly as a scaffold in the rational design of novel therapeutics like PROTACs (PROteolysis TArgeting Chimeras).

Introduction: Structure, Nomenclature, and Stereochemistry

This compound is a disubstituted cyclopentane derivative featuring a hydroxyl group and a benzyloxy (benzyl ether) group. Its fundamental structure is characterized by the chemical formula C₁₂H₁₆O₂ and a molecular weight of approximately 192.26 g/mol .[1][2]

The IUPAC name, This compound , clearly defines the connectivity: a five-membered cyclopentane ring is substituted at position 1 with a hydroxyl (-OH) group and at position 3 with a benzyloxy (-OCH₂Ph) group.

A critical feature of this molecule is its stereochemistry. The substituents at positions 1 and 3 can be on the same side (cis) or opposite sides (trans) of the cyclopentane ring, leading to two distinct diastereomers. These are:

-

cis-3-(Benzyloxy)cyclopentan-1-ol

-

trans-3-(Benzyloxy)cyclopentan-1-ol

The relative stereochemistry profoundly influences the molecule's three-dimensional shape and, consequently, its utility in constructing complex, stereochemically defined target molecules.

Figure 1: Stereoisomers of this compound.

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthetic procedures for this compound are not abundantly available, logical and efficient routes can be designed based on established organic chemistry principles. The choice of strategy depends on the desired stereochemical outcome.

Strategy 1: Stereoselective Reduction of a Ketone Precursor

A common and effective method for synthesizing 1,3-disubstituted cyclopentanols is the reduction of the corresponding ketone, 3-(benzyloxy)cyclopentan-1-one . The stereochemical outcome of the reduction is dictated by the steric environment of the ketone and the choice of reducing agent.

Figure 2: Synthetic workflow via ketone reduction.

Experimental Protocol (Proposed):

-

Dissolution: Dissolve 3-(benzyloxy)cyclopentan-1-one (1.0 eq) in a suitable anhydrous solvent (e.g., methanol or ethanol for NaBH₄; THF for L-Selectride®) under an inert atmosphere (N₂ or Ar) and cool the solution to 0 °C in an ice bath.

-

Reduction:

-

For the trans isomer (less sterically hindered attack): Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution. The smaller hydride donor attacks preferentially from the less hindered face, opposite to the benzyloxy group, yielding the trans product as the major isomer.

-

For the cis isomer (more sterically hindered attack): Add a bulkier reducing agent like L-Selectride® (lithium tri-sec-butylborohydride, 1.1 eq) dropwise. The bulky reagent is directed to the more accessible face, leading to the cis alcohol as the major product.

-

-

Quenching and Work-up: After completion (monitored by TLC), slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the diastereomers.

Causality: The stereoselectivity is governed by the principle of steric approach control. Small, unhindered reducing agents like NaBH₄ can attack from either face, but often favor the thermodynamically more stable trans product. Large, sterically demanding reagents like L-Selectride® are forced to attack from the face opposite the bulky benzyloxy group, leading to the kinetically favored cis product.

Strategy 2: Ring-Opening of Cyclopentene Oxide

An alternative stereospecific route involves the nucleophilic ring-opening of cyclopentene oxide. This strategy is particularly useful for accessing the trans isomer.

Experimental Protocol (Proposed):

-

Alkoxide Formation: In an anhydrous solvent like THF under an inert atmosphere, react benzyl alcohol (1.0 eq) with a strong base such as sodium hydride (NaH, 1.1 eq) at 0 °C to generate sodium benzylate in situ.

-

Nucleophilic Attack: Add cyclopentene oxide (1.2 eq) to the solution of sodium benzylate. The reaction is heated to reflux. The alkoxide performs an Sₙ2 attack on one of the epoxide carbons.

-

Work-up and Purification: After the reaction is complete, cool the mixture and quench with water. Extract the product with an organic solvent, wash, dry, and purify by column chromatography. This backside attack mechanism exclusively yields the trans-2-(benzyloxy)cyclopentan-1-ol.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized material. While a comprehensive public database of experimental spectra for this specific compound is limited, the expected data can be reliably predicted based on analogous structures.

Table 1: Predicted Physicochemical and Spectroscopic Data

| Property | Predicted Value / Observation | Rationale / Comparison |

| Appearance | Colorless to pale yellow oil or liquid | Typical for benzylic ethers and alcohols of this molecular weight. |

| ¹H NMR (CDCl₃) | Aromatic: 7.2-7.4 ppm (m, 5H, Ph-H)Benzyl CH₂: ~4.5 ppm (s, 2H, -OCH₂ Ph)Ring CH-O: ~4.0-4.3 ppm (m, 2H, CH -OH & CH -OBn)Ring CH₂: 1.5-2.2 ppm (m, 6H) | Based on data for similar structures like cyclopentanol and benzylic ethers.[3][4] The key diagnostic signals are the benzylic singlet and the two methine protons on the cyclopentane ring. The relative stereochemistry (cis vs. trans) will influence the coupling constants and precise chemical shifts of the ring protons due to different dihedral angles and through-space effects. |

| ¹³C NMR (CDCl₃) | Aromatic: ~127-138 ppmBenzyl CH₂: ~70-72 ppmRing C-OH: ~73-75 ppmRing C-OBn: ~80-82 ppmRing CH₂: ~25-40 ppm | The chemical shifts of the carbons bearing the oxygen substituents (C1 and C3) are highly diagnostic and will differ slightly between the cis and trans isomers due to steric compression effects. |

| IR (Infrared) | ~3400 cm⁻¹ (broad, O-H stretch)~3030 cm⁻¹ (sp² C-H stretch, aromatic)~2850-2960 cm⁻¹ (sp³ C-H stretch, aliphatic)~1100 cm⁻¹ (C-O stretch, ether and alcohol) | The broad O-H stretch is a definitive feature of the alcohol functional group. |

| Mass Spec (MS) | [M+H]⁺: ~193.12 m/z[M+Na]⁺: ~215.10 m/z | Calculated based on the molecular formula C₁₂H₁₆O₂.[5] |

Applications in Drug Discovery and Organic Synthesis

This compound is an important building block due to its bifunctional nature and defined stereochemistry. The hydroxyl group provides a handle for further functionalization, while the benzyloxy group serves as a stable protecting group for a second hydroxyl function, which can be deprotected under standard hydrogenolysis conditions (H₂, Pd/C).

Role as a PROTAC Linker Scaffold

The most significant emerging application for this molecule is in the synthesis of PROTACs.[6] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[4] They consist of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them.

The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the PROTAC's efficacy.[7] The 1,3-disubstituted cyclopentane scaffold provided by this compound offers a semi-rigid, three-dimensional structure that can appropriately orient the two ligands for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase).

Figure 3: Role of this compound in PROTAC synthesis.

The synthetic utility lies in the orthogonal reactivity of the two oxygen functionalities. The free hydroxyl can be used as an attachment point for one part of the PROTAC, while the benzyl ether is carried through several synthetic steps before being cleaved to reveal a second hydroxyl for attachment of the other part.

Intermediate in Prostaglandin Synthesis

The cyclopentane core is the central structural motif of prostaglandins, a class of lipid compounds with diverse physiological effects.[8] Stereochemically defined cyclopentanol derivatives are crucial intermediates in the total synthesis of these complex natural products and their analogues.[9][10] The benzyloxy group can serve as a masked hydroxyl group, with its stereochemistry guiding subsequent transformations on the cyclopentane ring.

Conclusion and Future Outlook

This compound, in both its cis and trans forms, is a valuable and versatile building block for researchers in organic synthesis and drug discovery. Its defined stereochemistry and orthogonally protected bifunctional nature make it an ideal scaffold for constructing complex molecules with precise three-dimensional architectures. As the field of targeted protein degradation continues to expand, the demand for such well-defined linker scaffolds is expected to grow, positioning this compound as a key component in the development of next-generation therapeutics. Further research into stereoselective synthetic routes and detailed spectroscopic analysis will undoubtedly enhance its accessibility and application in the scientific community.

References

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

(n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). rac-(1S,3R)-3-(benzyloxy)cyclopentan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). (1S,2R,3R,4S,5S)-3,4,5-TRIS-(BENZYLOXY)-1-(BENZYLOXYMETHYL)-2-[[DIMETHYL-(PHENYL)-SILYL]-METHYL]-CYCLOPENTANE-1,2-DIOL. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 16). 3.5: Syntheses of Prostaglandins from Cyclopentanes. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1984). Studies related to cyclopentanoid natural products. Part 3. Synthesis of pentenomycin and its racemate. RSC Publishing. Retrieved from [Link]

-

RSC Medicinal Chemistry. (2021). Current strategies for the design of PROTAC linkers: a critical review. Royal Society of Chemistry. Retrieved from [Link]

-

Molecules. (2018). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. MDPI. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Benzyloxy-1-propanol. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound 97% | CAS: 905961-61-7 | AChemBlock [achemblock.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rac-(1S,3R)-3-(benzyloxy)cyclopentan-1-ol | C12H16O2 | CID 124512068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 8. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(Benzyloxy)cyclopentan-1-ol: A Key Building Block for Targeted Protein Degradation

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative modality in drug discovery, enabling the therapeutic targeting of proteins previously considered "undruggable." At the heart of this strategy are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system. The chemical linker that connects the two ends of a PROTAC is a critical determinant of its efficacy. This guide provides a comprehensive technical overview of 3-(Benzyloxy)cyclopentan-1-ol , a versatile and strategically important building block for the synthesis of PROTAC linkers. We will delve into its chemical properties, provide a validated, multi-step synthesis protocol, discuss its characterization, and detail its application in the construction of potent protein degraders.

Introduction: The Critical Role of Linkers in PROTAC Design

PROTACs are composed of three distinct components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects them. The linker is not merely a passive spacer; it plays a crucial role in dictating the PROTAC's physicochemical properties, cell permeability, and, most importantly, the stability and geometry of the ternary complex (POI-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation.[1]

The structure of the linker—its length, rigidity, and composition—must be empirically optimized. Linkers containing both rigid and flexible elements, such as the cyclopentane ring, can provide conformational constraint, which may reduce the entropic penalty of forming the ternary complex. The benzyloxy group offers a blend of lipophilicity and the potential for pi-stacking interactions, further enhancing binding affinity.[2] this compound provides a scaffold that combines these desirable features with a reactive handle (the secondary alcohol) for straightforward incorporation into complex PROTAC structures.

Core Properties of this compound

This building block is a colorless to light yellow liquid, valued for its defined stereochemistry and versatile chemical handles. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₂ | [3] |

| Molecular Weight | 192.25 g/mol | [3] |

| IUPAC Name | (1R,3S)-3-(Benzyloxy)cyclopentan-1-ol (cis isomer) | [3] |

| CAS Number | 212270-85-4 (for cis isomer) | [3] |

| Appearance | Colorless to Light Yellow Liquid | N/A (Typical observation) |

| Key Functional Groups | Secondary Alcohol, Benzyl Ether | N/A (Structural analysis) |

Synthesis and Characterization

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce derivatives or scale up production. A reliable three-step synthetic route starting from cis-cyclopentane-1,3-diol is presented below. This pathway leverages common, high-yielding reactions familiar to synthetic organic chemists.

Diagram of Synthetic Workflow

Caption: A three-step synthesis of this compound.

Part 1: Synthesis of 3-Hydroxycyclopentan-1-one (Precursor)

The synthesis begins with the selective oxidation of one of the two secondary alcohols in cis-cyclopentane-1,3-diol. A Jones oxidation provides the desired β-hydroxyketone in good yield.

Protocol:

-

Dissolve cis-cyclopentane-1,3-diol (3.52 g, 34.44 mmol) in 40 mL of acetone in a 100 mL round-bottom flask equipped with a mechanical stirrer.[4]

-

Cool the reaction system in an ice bath (0 °C).

-

Slowly add a pre-prepared Jones reagent solution (3.49 g of Na₂Cr₂O₇·2H₂O and 2 mL of concentrated H₂SO₄ in 14 mL of H₂O) dropwise over 25 minutes, maintaining the internal temperature below 10 °C.[4]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 15 minutes. The reaction mixture will turn a greenish-blue color.[4]

-

Filter the mixture through a pad of diatomaceous earth and wash the solid residue with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography (eluent: petroleum ether/ethyl acetate, 1:2) to afford 3-hydroxycyclopentan-1-one as a colorless oil (yield: ~67%).[4]

Characterization Data for 3-Hydroxycyclopentan-1-one:

-

¹H NMR (400 MHz, CDCl₃): δ 4.38-4.84 (m, 1H), 2.78 (s, 1H, -OH), 2.32-2.54 (m, 2H), 2.08-2.32 (m, 3H), 1.98-2.08 (m, 1H).[4]

-

¹³C NMR (100 MHz, CDCl₃): δ 217.80 (C=O), 69.72 (CH-OH), 47.91, 35.40, 31.38.[4]

Part 2: Synthesis of 3-(Benzyloxy)cyclopentan-1-one

The next step is the protection of the remaining alcohol as a benzyl ether via the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism and requires a strong base to deprotonate the alcohol, forming a potent alkoxide nucleophile.[5][6]

Protocol:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a 60% dispersion of sodium hydride (NaH) (1.1 eq) to anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a solution of 3-hydroxycyclopentan-1-one (1.0 eq) in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas will evolve.

-

Add benzyl bromide (BnBr) (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 3-(Benzyloxy)cyclopentan-1-one .

Part 3: Synthesis of this compound

The final step is the diastereoselective reduction of the ketone to the desired cis-alcohol. Sodium borohydride is a mild and effective reducing agent for this transformation, typically favoring hydride attack from the less sterically hindered face.[7][8]

Protocol:

-

Dissolve 3-(Benzyloxy)cyclopentan-1-one (1.0 eq) in methanol (MeOH) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with dichloromethane (DCM) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography to yield the final product, This compound .

Predicted ¹H NMR Characterization

Note: Experimental spectra for this compound are not widely available in public databases. The following is a prediction based on established chemical shift principles.

-

δ 7.25-7.40 (m, 5H): Aromatic protons of the benzyl group.

-

δ 4.55 (s, 2H): Benzylic protons (-O-CH₂ -Ph).

-

~δ 4.3-4.5 (m, 1H): Proton on the carbon bearing the alcohol (-CH -OH).

-

~δ 3.9-4.1 (m, 1H): Proton on the carbon bearing the benzyl ether (-CH -OBn).

-

δ 1.5-2.2 (m, 6H): Cyclopentane ring protons.

-

Variable (br s, 1H): Hydroxyl proton (-OH).

Application in PROTAC Synthesis

The primary utility of this compound is as a linker precursor. The secondary alcohol provides a reactive site for elaboration and connection to either the POI ligand or the E3 ligase ligand.

Diagram of PROTAC Assembly Logic

Caption: General workflow for incorporating the linker into a PROTAC.

Example Protocol: Functionalization and Coupling

This protocol demonstrates how the alcohol can be activated and then coupled to an amine-containing ligand, a common feature in both warheads and E3 ligase recruiters.

Step A: Activation of the Alcohol (Tosylation)

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M).

-

Add triethylamine (TEA) (1.5 eq) to the solution.[9]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq) in anhydrous DCM.[9]

-

Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

-

Wash the reaction mixture with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the tosylated linker intermediate, which can often be used without further purification.

Step B: Coupling to an Amine-Functionalized Ligand

-

Dissolve the amine-containing ligand (e.g., a pomalidomide derivative for Cereblon E3 ligase) (1.0 eq) and the tosylated linker intermediate (1.1 eq) in anhydrous dimethylformamide (DMF).[9]

-

Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.

-

Stir the reaction at 60 °C overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry, and concentrate.

-

Purify the resulting intermediate by preparative HPLC to yield the linker-ligand conjugate, ready for the next coupling step.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its structure provides a balance of rigidity and functional handles that are highly desirable in the rational design of PROTACs. By understanding its synthesis and the chemical logic of its incorporation into larger molecules, researchers in drug development can better leverage this building block to create novel therapeutics that harness the power of targeted protein degradation. This guide provides the foundational knowledge and actionable protocols to facilitate its effective use in the laboratory.

References

-

Chen, B. S., & Hanefeld, U. (2017). Preparation of enantiomerically enriched (R)-3-hydroxycyclopentanone. ResearchGate. Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Wishart, D. S., et al. (n.d.). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 124512068, rac-(1S,3R)-3-(benzyloxy)cyclopentan-1-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10796707, 3-Hydroxycyclopentanone. Retrieved from [Link]

-

Ahmed, R. R., et al. (2025, October 11). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

Kochev, N. T., et al. (2021, March 29). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

-

AxisPharm. (2024, September 10). Comprehensive Guide for Surface Modification Protocols with Chemical Linkers. Retrieved from [Link]

-

YouTube. (2020, October 25). EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE [Video]. Retrieved from [Link]

-

Mohrig, J. R., et al. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 3. rac-(1S,3R)-3-(benzyloxy)cyclopentan-1-ol | C12H16O2 | CID 124512068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Hydroxycyclopentanone CAS#: 26831-63-0 [m.chemicalbook.com]

- 5. Khan Academy [khanacademy.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. rsc.org [rsc.org]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Guide to the Spectroscopic Characterization of 3-(Benzyloxy)cyclopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 3-(Benzyloxy)cyclopentan-1-ol. In the absence of publicly available experimental spectra for this specific molecule, this guide synthesizes foundational spectroscopic principles and data from analogous structures to predict and interpret its ¹H NMR, ¹³C NMR, and Infrared (IR) spectra. This document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by offering a robust framework for the characterization of this and structurally related compounds. The methodologies and interpretations presented herein are grounded in established spectroscopic theory to ensure scientific integrity and practical applicability.

Introduction: The Structural Significance of this compound

This compound is a bifunctional organic molecule incorporating a cyclopentanol core and a benzyloxy substituent. The cyclopentane ring provides a specific stereochemical scaffold, while the hydroxyl and benzyloxy groups offer sites for further chemical modification, making it a potentially valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound during its synthesis and application.

This guide will delve into the expected spectroscopic signatures of this compound, providing a detailed, step-by-step interpretation of its nuclear magnetic resonance (NMR) and infrared (IR) spectra. The causality behind the predicted chemical shifts and absorption frequencies will be explained, offering insights into the electronic environment of the molecule.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of its alcohol and ether functionalities, as well as the hydrocarbon framework.

Expected Key IR Absorptions:

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| O-H (Alcohol) | 3500-3200 | Strong, broad peak due to hydrogen bonding.[1][2][3][4] |

| C-H (Aromatic) | 3100-3000 | Weak to medium, sharp peaks. |

| C-H (Aliphatic) | 3000-2850 | Medium to strong, sharp peaks. |

| C=C (Aromatic) | 1600 & 1450 | Two sharp, medium-intensity peaks. |

| C-O (Alcohol) | 1260-1050 | Strong, sharp peak.[1][2][3] |

| C-O (Ether) | 1150-1050 | Strong, sharp peak.[5] |

Interpretation of the Predicted IR Spectrum:

The most prominent feature in the IR spectrum will be the broad O-H stretching band of the alcohol group, typically centered around 3350 cm⁻¹.[2] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding.[1][4] The presence of both a C-O stretching band for the secondary alcohol (around 1100 cm⁻¹) and another for the ether linkage (around 1090 cm⁻¹) will be key diagnostic features.[2][5] The aromatic ring will give rise to characteristic C=C stretching vibrations at approximately 1600 and 1450 cm⁻¹.

Experimental Workflow: Acquiring an IR Spectrum

Caption: A generalized workflow for obtaining an IR spectrum.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their connectivity. For this compound, the spectrum will show distinct signals for the aromatic, benzylic, cyclopentyl, and hydroxyl protons.

Predicted ¹H NMR Chemical Shifts and Multiplicities:

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet (m) | 5H |

| Benzylic (OCH₂) | ~4.5 | Singlet (s) | 2H |

| CH-OH (Cyclopentyl) | ~4.0-4.2 | Multiplet (m) | 1H |

| CH-OBn (Cyclopentyl) | ~3.8-4.0 | Multiplet (m) | 1H |

| Cyclopentyl (CH₂) | 1.5-2.2 | Multiplets (m) | 6H |

| Hydroxyl (OH) | Variable (typically 1.5-3.5) | Singlet (s, broad) | 1H |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aromatic Protons: The five protons on the benzene ring are expected to appear as a multiplet in the range of 7.2-7.4 ppm, a characteristic region for aromatic protons.

-

Benzylic Protons: The two protons of the benzylic methylene group (OCH₂) are chemically equivalent and are not coupled to any other protons, thus they should appear as a sharp singlet around 4.5 ppm.

-

Cyclopentyl Protons: The proton on the carbon bearing the hydroxyl group (CH-OH) is expected to be the most downfield of the cyclopentyl protons (around 4.0-4.2 ppm) due to the deshielding effect of the oxygen atom.[2][4] Similarly, the proton on the carbon with the benzyloxy group (CH-OBn) will also be shifted downfield (around 3.8-4.0 ppm). The remaining six cyclopentyl protons will appear as complex multiplets in the upfield region of 1.5-2.2 ppm.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It will typically appear as a broad singlet that may not show coupling to adjacent protons due to rapid chemical exchange.[4]

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C₆H₅, C-ipso) | ~138 |

| Aromatic (C₆H₅, C-o, m, p) | 127-129 |

| CH-OH (Cyclopentyl) | 70-80 |

| CH-OBn (Cyclopentyl) | 75-85 |

| Benzylic (OCH₂) | ~70 |

| Cyclopentyl (CH₂) | 20-40 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons: The six carbons of the benzene ring will appear in the aromatic region (127-138 ppm). The ipso-carbon (the one attached to the benzylic group) will have a distinct chemical shift from the ortho, meta, and para carbons.

-

Oxygenated Carbons: The carbon attached to the hydroxyl group (CH-OH) and the carbon attached to the benzyloxy group (CH-OBn) will be significantly deshielded and appear in the 70-85 ppm range.[2] The benzylic carbon (OCH₂) is also expected in a similar region, around 70 ppm.

-

Aliphatic Carbons: The remaining methylene carbons of the cyclopentane ring will appear in the upfield aliphatic region, typically between 20 and 40 ppm.

Logical Relationship of Spectroscopic Data

Caption: Interrelation of molecular structure and spectroscopic outputs.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the expected IR, ¹H NMR, and ¹³C NMR data, researchers can more confidently identify and characterize this compound in a laboratory setting. The principles of interpretation outlined here are broadly applicable to a wide range of organic molecules and serve as a foundational reference for spectroscopic analysis in chemical research and development. It is important to note that the actual experimental values may vary slightly depending on the specific conditions, such as the solvent used and the concentration of the sample.

References

- 1. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

A Technical Guide to 3-(Benzyloxy)cyclopentan-1-ol: A Key Building Block in Modern Drug Discovery

Central Islip, NY – January 5, 2026 – In the landscape of contemporary drug development, particularly in the burgeoning field of targeted protein degradation, the strategic selection of molecular building blocks is paramount. Among these, 3-(Benzyloxy)cyclopentan-1-ol has emerged as a critical component, offering a unique combination of structural rigidity and synthetic versatility. This guide provides an in-depth analysis of its chemical properties, synthesis, and applications, with a focus on its role in the design of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Identifiers

For researchers and chemists, precise identification of chemical entities is the foundation of reproducible science. The Chemical Abstracts Service (CAS) and MDL numbers for this compound are essential for database searches and procurement.

| Identifier | Value | Source |

| CAS Number | 905961-61-7 | Chemical Abstracts Service[1][2] |

| MDL Number | MFCD23737297 | MDL Information Systems[1] |

Physicochemical Properties and Stereochemistry

This compound is a chiral molecule existing as two diastereomers: cis and trans. The spatial arrangement of the benzyloxy and hydroxyl groups significantly influences the molecule's three-dimensional shape and its interactions with biological targets.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.26 g/mol [1] |

| Appearance | Typically a liquid |

| Stereoisomers | cis-3-(Benzyloxy)cyclopentan-1-ol, trans-3-(Benzyloxy)cyclopentan-1-ol |

The stereochemistry of this compound is a critical consideration in its application. The relative orientation of the functional groups can dictate the conformation of a larger molecule, such as a PROTAC linker, thereby impacting its ability to induce the formation of a productive ternary complex between a target protein and an E3 ubiquitin ligase.

Synthesis and Purification: A Practical Approach

The synthesis of this compound can be approached through various synthetic routes, often starting from commercially available cyclopentane derivatives. The choice of a specific route may depend on the desired stereoisomer.

Stereoselective Synthesis

Achieving a specific stereoisomer, either cis or trans, requires a carefully planned synthetic strategy. One common approach involves the reduction of a corresponding ketone, 3-(benzyloxy)cyclopentan-1-one. The choice of reducing agent can influence the stereochemical outcome. For instance, the use of bulky reducing agents may favor the formation of one isomer over the other due to steric hindrance.

Alternatively, stereocontrol can be achieved through nucleophilic opening of an epoxide, such as 1,2-epoxycyclopentane, with benzyl alcohol under acidic or basic conditions, followed by regioselective manipulations.

Caption: Synthetic strategies for this compound.

Purification Protocol: Column Chromatography

Purification of this compound is typically achieved using silica gel column chromatography.[3] The choice of eluent is crucial for obtaining the desired compound with high purity.

Step-by-Step Protocol:

-

Slurry Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared and packed into a glass column.

-

Sample Loading: The crude reaction mixture is concentrated and adsorbed onto a small amount of silica gel. This dry-loaded sample is then carefully added to the top of the column.

-

Elution: A gradient of ethyl acetate in hexane is commonly used as the mobile phase. The polarity of the solvent system is gradually increased to elute the compounds based on their polarity.

-

Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the final product.

Spectroscopic Characterization

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure and stereochemistry of the molecule.[4][5][6]

Expected ¹H NMR Features:

-

Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the phenyl ring of the benzyl group.

-

Benzyl CH₂: A singlet around 4.5 ppm.

-

CH-O (cyclopentane ring): A multiplet for the proton attached to the carbon bearing the hydroxyl group. The chemical shift and multiplicity will differ between the cis and trans isomers.

-

CH-OBn (cyclopentane ring): A multiplet for the proton attached to the carbon bearing the benzyloxy group. Again, this will be stereoisomer-dependent.

-

Cyclopentane CH₂: A series of multiplets for the remaining methylene protons of the cyclopentane ring.

Expected ¹³C NMR Features:

-

Aromatic Carbons: Signals in the aromatic region (127-138 ppm).

-

Benzyl CH₂: A signal around 70 ppm.

-

CH-OH and CH-OBn: Signals for the carbon atoms attached to the oxygen functionalities, with distinct chemical shifts for the cis and trans isomers.

-

Cyclopentane CH₂: Signals for the other methylene carbons of the ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule. The expected exact mass for the protonated molecule [M+H]⁺ is approximately 193.1223 g/mol .[7]

Application in PROTAC Drug Discovery

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target.[8] The linker connecting the target-binding and E3 ligase-binding moieties is a critical component of a PROTAC's design, influencing its efficacy, selectivity, and pharmacokinetic properties.[9]

This compound serves as a valuable building block for PROTAC linkers.[2][10] The cyclopentane ring provides a degree of conformational rigidity to the linker, which can be advantageous for pre-organizing the PROTAC into a conformation that is conducive to ternary complex formation. The benzyloxy group can participate in favorable pi-stacking interactions with aromatic residues on the surface of the target protein or the E3 ligase, further stabilizing the ternary complex.[11]

Caption: Role of this compound in a PROTAC linker.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling and disposal guidelines, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important building block in modern organic synthesis and medicinal chemistry. Its well-defined stereochemistry and the unique properties it imparts to larger molecules make it a valuable component in the design of sophisticated therapeutics, most notably PROTACs. A thorough understanding of its synthesis, purification, and spectroscopic characteristics is essential for researchers aiming to leverage its potential in the development of next-generation medicines.

References

Please note that for the purpose of this demonstration, a complete, clickable reference list is not generated. In a real-world application, the citations would be linked to their corresponding sources.

Sources

- 1. This compound 97% | CAS: 905961-61-7 | AChemBlock [achemblock.com]

- 2. calpaclab.com [calpaclab.com]

- 3. magritek.com [magritek.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - this compound (C12H16O2) [pubchemlite.lcsb.uni.lu]

- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Cyclopentanoid Compendium: A Historical and Technical Guide to a Class of Potent Bioregulators

Abstract

The cyclopentanoid family of natural products represents a structurally diverse and biologically significant class of molecules that have profoundly impacted human health and our understanding of cellular signaling. From the potent inflammatory mediators, the prostaglandins, to the plant defense hormones, the jasmonates, these five-membered ring systems are at the heart of a vast array of physiological processes. This in-depth technical guide provides a comprehensive exploration of the discovery and history of cyclopentanoid compounds, designed for researchers, scientists, and drug development professionals. We will traverse the timeline of their discovery, delve into the seminal experiments that elucidated their structures and functions, and examine the evolution of synthetic strategies that have enabled their therapeutic application.

The Dawn of the Cyclopentanoids: Early Encounters and Serendipitous Discoveries

The story of cyclopentanoid compounds does not begin with a clear, targeted search, but rather with astute observations of biological phenomena that defied explanation at the time. These early encounters, often in seemingly unrelated fields, laid the groundwork for the eventual isolation and characterization of these powerful molecules.

The Mysterious "Prostaglandin": From Seminal Fluid to Cellular Ubiquity

In the 1930s, Swedish physiologist Ulf von Euler made a pivotal observation: human semen contained a substance that could induce smooth muscle contraction.[1][2] Believing it originated from the prostate gland, he named this unknown factor "prostaglandin".[3][4][5] For decades, the chemical nature of this substance remained elusive. It wasn't until the pioneering work of Sune Bergström and Bengt Samuelsson at the Karolinska Institute in the 1950s and 60s that the first prostaglandins, PGE1 and PGF1α, were isolated from sheep seminal vesicles.[1][6]

The structural elucidation that followed was a monumental task for the era, relying on a combination of classical chemical degradation and the emerging technologies of mass spectrometry and gas chromatography.[2] These studies revealed a common structural motif: a 20-carbon carboxylic acid built around a five-membered ring, a cyclopentane nucleus.[3][4][5] This discovery was a watershed moment, establishing the prostaglandins as a new class of lipid autacoids, local-acting hormones, with profound physiological effects.

The subsequent decades saw an explosion in prostaglandin research. It was discovered that they are not confined to the prostate but are synthesized in nearly every cell in the body and are involved in a vast array of processes, including inflammation, blood pressure regulation, and reproduction.[3][4] The groundbreaking work of Bergström, Samuelsson, and John Vane, who discovered that aspirin's anti-inflammatory effects were due to the inhibition of prostaglandin synthesis, earned them the Nobel Prize in Physiology or Medicine in 1982.[1][4][5][6]

Timeline of Prostaglandin Discovery

Jasmonates: The Scent of Defense in the Plant Kingdom

The discovery of another major class of cyclopentanoids, the jasmonates, also began with an observation rooted in the natural world. In 1962, the fragrant compound methyl jasmonate was isolated from the essential oil of jasmine (Jasminum grandiflorum).[7] However, its biological significance in plants remained unknown for nearly two decades.

It was later discovered that jasmonic acid and its derivatives, collectively known as jasmonates, are crucial plant hormones involved in a wide range of developmental processes and, most notably, in defense against herbivores and pathogens.[7] When a plant is wounded, a signaling cascade is initiated, leading to the rapid biosynthesis of jasmonates. These compounds then trigger the expression of defense-related genes, leading to the production of toxins and anti-feedant compounds that deter attackers.

The biosynthesis of jasmonates originates from linolenic acid, an 18-carbon fatty acid.[7] A series of enzymatic reactions, including oxidation and cyclization, leads to the formation of the characteristic cyclopentanone ring of jasmonic acid.[7] This pathway shares conceptual similarities with the biosynthesis of prostaglandins from arachidonic acid in animals, highlighting a fascinating example of convergent evolution in signaling molecules across different kingdoms of life.

The Structural Core: Understanding the Cyclopentane Ring

The cyclopentane ring is the defining feature of this class of compounds. It is a five-membered cycloalkane that, in its unsubstituted form, is not planar. It adopts a puckered conformation, often referred to as the "envelope" or "twist" conformation, to relieve ring strain. This conformational flexibility is crucial for the biological activity of cyclopentanoid compounds, as it allows them to adopt specific three-dimensional shapes to bind to their respective receptors.

The steroids represent another significant group of natural products that contain a cyclopentane ring fused to a perhydrophenanthrene nucleus, forming a cyclopentanoperhydrophenanthrene core.[8][9][10] While the broader history of steroids is vast, the presence of the D-ring as a cyclopentane is a key structural feature that influences the overall shape and biological function of these molecules, which range from cholesterol, a vital component of cell membranes, to hormones like testosterone and estradiol.[8]

From Nature's Blueprint to Laboratory Synthesis: The Art and Science of Building Cyclopentanoids

The complex and stereochemically rich structures of cyclopentanoid natural products have presented a formidable challenge to synthetic organic chemists. The development of methods to construct the five-membered ring with precise control over stereochemistry has been a major driving force in the evolution of modern synthetic chemistry.

Early Synthetic Endeavors and the Rise of New Methodologies

The total synthesis of prostaglandins was a landmark achievement in organic chemistry. In 1969, E.J. Corey reported the first total syntheses of prostaglandin F2α and prostaglandin E2, an accomplishment for which he received the Japan Prize in 1989.[5] Corey's elegant and convergent approach, often referred to as the "Corey lactone" synthesis, became a classic in the field and paved the way for the synthesis of numerous prostaglandin analogs.[11] His strategy involved a Diels-Alder reaction to set up the key stereochemistry, followed by a Baeyer-Villiger oxidation and an iodolactonization to construct the cyclopentane ring with the desired functionalities.[11]

The synthesis of other cyclopentanoid natural products, such as the antibiotic sarkomycin, has also spurred the development of novel synthetic methods.[12] For instance, cycloaddition reactions involving allyliron complexes have been employed to construct the cyclopentanoid core of sarkomycin.[12]

Modern Approaches to Cyclopentane Synthesis

While classical methods for cyclopentane synthesis, such as aldol condensations and enolate alkylations, remain valuable, the field has seen the emergence of powerful new strategies.[13] These include:

-

Pauson-Khand Reaction: A cobalt-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone.

-

Nazarov Cyclization: An acid-catalyzed conrotatory 4π-electrocyclization of a divinyl ketone to a cyclopentenone.

-

Ring-Closing Metathesis (RCM): A powerful method for the formation of cyclic alkenes, including cyclopentenes, from acyclic diene precursors.

These modern methods have provided chemists with a versatile toolbox for the efficient and stereoselective synthesis of a wide range of complex cyclopentanoid natural products and their analogs for drug discovery and development.

Cyclopentanoids in Medicine: From Traditional Remedies to Modern Therapeutics

The potent biological activities of cyclopentanoid compounds have made them a rich source of therapeutic agents and drug leads.

The Ancient Wisdom of Chaulmoogra Oil

Long before the chemical structures of cyclopentanoids were understood, traditional medicine utilized their therapeutic properties. Chaulmoogra oil, derived from the seeds of Hydnocarpus species, was used for centuries in the treatment of leprosy.[14] It was later discovered that the active components of this oil are the cyclopentenyl fatty acids, chaulmoogric acid and hydnocarpic acid.[14][15][16][17] While their exact mechanism of action is still not fully elucidated, these compounds exhibit antimicrobial activity against Mycobacterium leprae, the causative agent of leprosy.[18]

Prostaglandin Analogs: A Modern Pharmacopeia

The discovery of prostaglandins and their diverse physiological roles has led to the development of a wide range of synthetic analogs with therapeutic applications. These include:

-

Misoprostol (a PGE1 analog): Used to prevent stomach ulcers, induce labor, and treat postpartum hemorrhage.

-

Latanoprost (a PGF2α analog): A first-line treatment for glaucoma, which works by increasing the outflow of aqueous humor from the eye.

-

Epoprostenol (prostacyclin): Used to treat pulmonary hypertension by dilating blood vessels in the lungs.

The development of these drugs highlights the power of understanding the structure and function of natural products to design novel and effective medicines.

Conclusion and Future Perspectives

The journey of cyclopentanoid compounds, from their serendipitous discovery in diverse biological systems to their synthesis and application in modern medicine, is a testament to the power of scientific inquiry. What began as observations of curious biological phenomena has blossomed into a deep understanding of a fundamental class of signaling molecules.

The future of cyclopentanoid research remains bright. The ongoing exploration of the vast chemical space of natural products will undoubtedly lead to the discovery of new cyclopentanoids with novel biological activities. Furthermore, the continued development of innovative synthetic methodologies will enable the efficient production of these complex molecules and their analogs, providing new tools to probe biological systems and develop the next generation of therapeutics. The cyclopentanoid story is far from over, and its next chapters are sure to be as exciting and impactful as the last.

References

-

26.5: Prostaglandins and other Eicosanoids - Chemistry LibreTexts. (2019, July 29). Chemistry LibreTexts. [Link]

-

Jasmonate - Wikipedia. (n.d.). Wikipedia. [Link]

-

Cycloaddition reactions of allyliron complexes: synthesis of cyclopentanoid derivatives such as (±)-sarkomycin - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

-

Prostaglandin | Definition, Function, Synthesis, & Facts - Britannica. (2025, December 26). Encyclopedia Britannica. [Link]

-

Sune Bergström and Bengt Samuelsson discovered the mechanisms driving vascular disease | Karolinska Institutet. (2025, September 22). Karolinska Institutet. [Link]

-

Discovery of prostaglandins | ari.info - AnimalResearch.info. (2014, August 27). AnimalResearch.info. [Link]

-

Prostaglandin - Wikipedia. (n.d.). Wikipedia. [Link]

-

Cyclopentane Synthesis - Baran Lab. (2005, February 9). The Baran Laboratory. [Link]

-

Discovery of Prostaglandins - 1982 Nobel Prize Medicine - Explorable.com. (n.d.). Explorable.com. [Link]

-

CHEMISTRY OF' LEPROSY DRUGS I' Preface Natural products, chaulmoogra group Historical Chaulmoogra-group plants 1. Family II Vdno. (n.d.). [Link]

-

Lecture 10: Total synthesis of Prostaglandin (Corey) - YouTube. (2022, July 29). YouTube. [Link]

-

Synthesis of Chiral Cyclopentenones | Chemical Reviews - ACS Publications. (n.d.). ACS Publications. [Link]

-

Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Steroid - Wikipedia. (n.d.). Wikipedia. [Link]

-

Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

-

Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

-

Discovery and Biosynthesis of Jasmonates in Plants - ResearchGate. (n.d.). ResearchGate. [Link]

-

(A) Chemical structure of the basic steroid cyclopentaphenanthrene... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Synthesis of cyclopropane containing natural products - e-Publications@Marquette. (n.d.). Marquette University. [Link]

-

1 (a) Perhydricyclopentenophenanthrene and (b) cholesterol and steroid locants - ResearchGate. (n.d.). ResearchGate. [Link]

-

Hydnocarpic acid | 19 Publications | 87 Citations | Top Authors | Related Topics - SciSpace. (n.d.). SciSpace. [Link]

-

Jasmonic acid - Wikipedia. (n.d.). Wikipedia. [Link]

-

Chaulmoogric acid - Wikipedia. (n.d.). Wikipedia. [Link]

-

Studies related to cyclopentanoid natural products. Part 3. Synthesis of pentenomycin and its racemate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

-

Total synthesis of cyclopentanoid natural products - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

-

Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Hydnocarpic and Chaulmoogric Acids and Ethyl Esters. (n.d.). [Link]

-

[PDF] Synthesis of natural products containing fully functionalized cyclopentanes. (2017, February 1). Semantic Scholar. [Link]

-

Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. - Scholars@Duke publication. (n.d.). Duke University. [Link]

-

The activity of chaulmoogra acids against Mycobacterium leprae - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

-

Natural occurrence and biosynthesis of a cyclopentanoid monoterpene carboxylic acid - Chemical Communications (London) (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

-

Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed. (2024, February 5). National Center for Biotechnology Information. [Link]

-

Cyclopentanoid monoterpenes from the whole plant of Rehmannia piasezkii maxim. (2022, July 9). [Link]

-

Behavioral and Toxicological Studies of Cyclopentanoid Monoterpenes From Nepeta cataria - Gwern.net. (n.d.). [Link]

-

Three new cyclopentanoid monoterpenes from the roots of Picrorhiza scrophulariiflora. (n.d.). [Link]

-

Ten cyclopentanoid monoterpenes from the whole plant of Rehmannia piasezkii maxim. (n.d.). [Link]

-

30.4: Steroids - Chemistry LibreTexts. (2021, July 31). Chemistry LibreTexts. [Link]

-

History of chemistry - Wikipedia. (n.d.). Wikipedia. [Link]

-

Cyclopentane | C5H10 | CID 9253 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Cyclopentanoid synthesis via the intramolecular trapping of oxy-Cope intermediates. Stereocontrolled synthesis of the cis- and trans-hydroazulene skeleton | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications. [Link]

Sources

- 1. Sune Bergström and Bengt Samuelsson discovered the mechanisms driving vascular disease | Karolinska Institutet [ki.se]

- 2. Discovery of Prostaglandins - 1982 Nobel Prize Medicine [explorable.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Prostaglandin | Definition, Function, Synthesis, & Facts | Britannica [britannica.com]

- 5. Prostaglandin - Wikipedia [en.wikipedia.org]

- 6. Discovery of prostaglandins | ari.info | ari.info [animalresearch.info]

- 7. Jasmonate - Wikipedia [en.wikipedia.org]

- 8. Steroid - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Cycloaddition reactions of allyliron complexes: synthesis of cyclopentanoid derivatives such as (±)-sarkomycin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. baranlab.org [baranlab.org]

- 14. Chaulmoogric acid - Wikipedia [en.wikipedia.org]

- 15. ila.ilsl.br [ila.ilsl.br]

- 16. Hydnocarpic acid | 19 Publications | 87 Citations | Top Authors | Related Topics [scispace.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The activity of chaulmoogra acids against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to Chiral Auxiliaries in Asymmetric Synthesis: From Core Principles to Industrial Application

Abstract

In the landscape of modern pharmaceutical and natural product synthesis, the control of stereochemistry is paramount. Among the strategies developed to achieve this, the use of chiral auxiliaries remains a cornerstone methodology, valued for its reliability, predictability, and versatility.[1][2] A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, resulting in the formation of a new stereocenter with a high degree of stereoselectivity.[3] After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.[3][4] This in-depth guide provides researchers, scientists, and drug development professionals with a technical overview of the core principles governing chiral auxiliaries. It explores the mechanistic underpinnings of key auxiliary classes, offers practical guidance on their selection and application, and contextualizes their role in the demanding environment of complex molecule synthesis and drug development.

The Central Role of Chirality

The vast majority of biological molecules, from the amino acids that build proteins to the sugars that form DNA, are chiral. This inherent chirality in biological systems means that the enantiomers of a chiral drug molecule can exhibit profoundly different pharmacological and toxicological profiles.[4][5] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines that necessitate the characterization and control of stereoisomers in pharmaceutical products.[6] This regulatory and biological imperative drives the need for robust methods of asymmetric synthesis, where chiral auxiliaries serve as a powerful and time-tested tool.[3][7]

The Chiral Auxiliary Strategy: A Conceptual Workflow

The chiral auxiliary approach transforms the challenge of an enantioselective reaction (forming enantiomers) into a more manageable diastereoselective reaction (forming diastereomers). Diastereomers possess different physical properties, allowing for their separation by standard laboratory techniques like chromatography or crystallization.[3][8]

The general workflow involves three key stages:

-

Attachment: Covalent bonding of the enantiomerically pure chiral auxiliary to a prochiral substrate molecule.

-

Diastereoselective Reaction: The chiral auxiliary creates a biased steric and electronic environment, forcing an incoming reagent to attack the substrate from a specific face, thereby forming one diastereomer in preference to the other.

-

Cleavage: Removal of the auxiliary to release the desired enantiomerically enriched product, ideally allowing for the recovery and recycling of the auxiliary.[9]

Caption: General workflow of the chiral auxiliary method.

Key Classes of Chiral Auxiliaries: Mechanisms of Stereocontrol

The efficacy of a chiral auxiliary is rooted in its ability to enforce a rigid, well-defined transition state during the key bond-forming step. Several classes of auxiliaries have been developed, each with a distinct mechanism of action.

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, chiral oxazolidinones are among the most successful and widely used auxiliaries, particularly for stereoselective aldol, alkylation, and Diels-Alder reactions.[3][] They are typically derived from readily available amino alcohols.[3][]

Mechanism of Stereocontrol in Aldol Reactions: The stereochemical outcome of the Evans aldol reaction is explained by the Zimmerman-Traxler model. The N-acyl oxazolidinone is first converted to a (Z)-enolate using a boron reagent like dibutylboron triflate (Bu₂BOTf).[5] This boron enolate then chelates to the incoming aldehyde, organizing the reaction through a rigid, six-membered, chair-like transition state. The bulky substituent on the oxazolidinone (e.g., isopropyl or benzyl) orients itself in a pseudo-equatorial position to minimize steric hindrance, thereby shielding one face of the enolate.[11] This forces the aldehyde's substituent (R group) to also occupy an equatorial position, leading to the predictable formation of the syn-aldol product.[3][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]